molecular formula C22H24N4 B13941911 N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine

N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine

Cat. No.: B13941911
M. Wt: 344.5 g/mol
InChI Key: XQZYLNRYUFJJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine: is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Cyclohexyl Substitution: Introduction of the cyclohexyl group can be achieved through nucleophilic substitution reactions.

    Indazole Formation: The indazole ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the indole and indazole rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Drug Development: Potential candidate for the development of new drugs targeting specific diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-(1H-indol-2-yl)-1H-indazol-5-amine
  • N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine

Uniqueness

N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine is unique due to its specific substitution pattern and the presence of both indole and indazole rings. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C22H24N4/c1-14-7-8-15-12-21(24-20(15)11-14)22-18-13-17(9-10-19(18)25-26-22)23-16-5-3-2-4-6-16/h7-13,16,23-24H,2-6H2,1H3,(H,25,26)

InChI Key

XQZYLNRYUFJJOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.